molecular formula C24H22N4OS B14238455 N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide CAS No. 365429-60-3

N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide

Cat. No.: B14238455
CAS No.: 365429-60-3
M. Wt: 414.5 g/mol
InChI Key: VOFZOEWORUUKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a pyridine ring, and a nicotinamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridine and nicotinamide groups. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation and nitration reactions are possible with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide derivatives: Compounds with similar nicotinamide moieties.

    Thiazole derivatives: Molecules containing thiazole rings.

    Pyridine derivatives: Compounds with pyridine rings.

Uniqueness

N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its versatility makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

365429-60-3

Molecular Formula

C24H22N4OS

Molecular Weight

414.5 g/mol

IUPAC Name

N-[4-(3,5-dimethylphenyl)-5-(2,6-dimethylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C24H22N4OS/c1-14-8-15(2)10-19(9-14)21-22(20-11-16(3)26-17(4)12-20)30-24(27-21)28-23(29)18-6-5-7-25-13-18/h5-13H,1-4H3,(H,27,28,29)

InChI Key

VOFZOEWORUUKDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(SC(=N2)NC(=O)C3=CN=CC=C3)C4=CC(=NC(=C4)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.